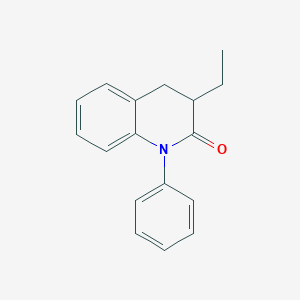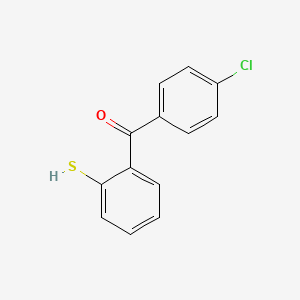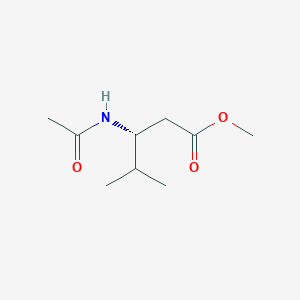
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, is a heterocyclic organic compound that features a piperazine ring substituted with a 5-nitro-2-thienyl group and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, typically involves the reaction of 1-(5-nitro-2-thienyl)piperazine with a phenylating agent under specific conditions. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl chloride, sodium hydroxide, DMF.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of 1-(5-amino-2-thienyl)-4-phenylpiperazine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Applications De Recherche Scientifique
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential use as an anti-Helicobacter pylori agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, the compound may interact with cellular membranes, disrupting their integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-nitro-2-thienyl)-4-(substituted benzyl)piperazine: Similar structure with different substituents on the benzyl group.
5-(5-nitro-2-thienyl)-2-(piperazinyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a phenyl group.
Uniqueness
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the nitrothiophene and phenyl groups contributes to its potential antimicrobial properties and makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
827019-69-2 |
|---|---|
Formule moléculaire |
C14H15N3O2S |
Poids moléculaire |
289.35 g/mol |
Nom IUPAC |
1-(5-nitrothiophen-2-yl)-4-phenylpiperazine |
InChI |
InChI=1S/C14H15N3O2S/c18-17(19)14-7-6-13(20-14)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Clé InChI |
PORMSVHQJHGXSX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


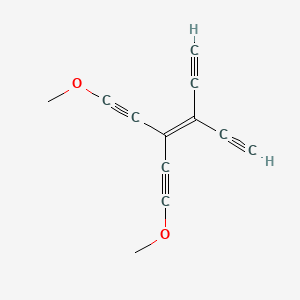
![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
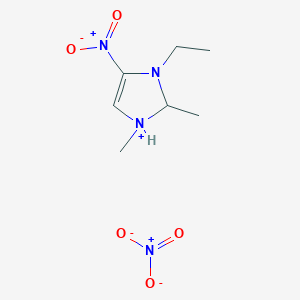
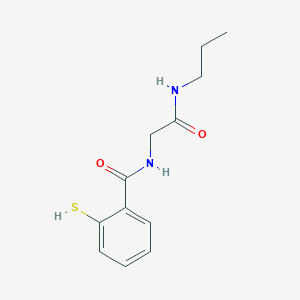
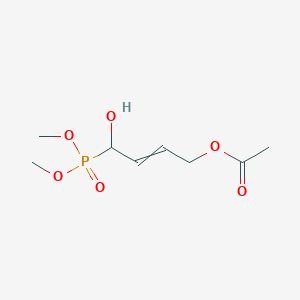
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
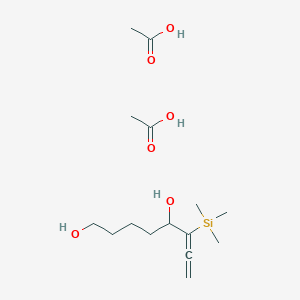
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
